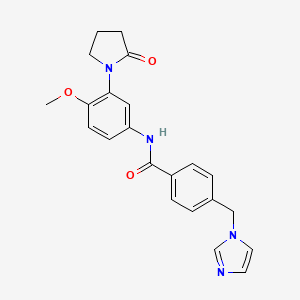

4-((1H-imidazol-1-yl)methyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-29-20-9-8-18(13-19(20)26-11-2-3-21(26)27)24-22(28)17-6-4-16(5-7-17)14-25-12-10-23-15-25/h4-10,12-13,15H,2-3,11,14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGGSDSJRXMZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. The presence of the imidazole ring in the compound enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess comparable activity .

Anticancer Potential

The imidazole moiety is often associated with anticancer activity. Compounds containing imidazole rings have been evaluated for their effects on cancer cell lines, demonstrating cytotoxic effects against various types of cancers, including breast and colon cancer. The specific structure of 4-((1H-imidazol-1-yl)methyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide could enhance its efficacy as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Antitubercular Activity

Given the global health challenge posed by tuberculosis, compounds that can inhibit Mycobacterium tuberculosis are of great interest. Research into similar imidazole derivatives has shown promising results in vitro and in vivo against tuberculosis, suggesting that this compound may also exhibit antitubercular properties .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions involving key intermediates. The synthesis typically involves:

- Formation of the Imidazole Ring : The initial step often includes the synthesis of the imidazole moiety through condensation reactions involving appropriate aldehydes and amines.

- Pyrrolidine Derivative Synthesis : The introduction of the pyrrolidine ring can be achieved via cyclization reactions, which may involve nucleophilic substitutions or ring-closing reactions.

- Final Coupling Reactions : The final product is obtained through coupling reactions between the synthesized imidazole derivative and the pyrrolidine compound with appropriate benzamide functionalities.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of imidazole-based compounds for their anticancer effects on human cancer cell lines (e.g., MCF-7 and HCT116). Results indicated that compounds with structural similarities to this compound showed significant inhibition of cell proliferation, suggesting a potential pathway for developing new anticancer therapies .

Case Study 2: Antimicrobial Screening

Another study focused on screening various imidazole derivatives for antimicrobial activity against common pathogens. The findings highlighted that certain modifications to the imidazole structure enhanced antibacterial potency. This suggests that this compound could be optimized further for improved efficacy against resistant strains .

Comparison with Similar Compounds

Core Structure Variations

- Target Compound: Benzamide core with methyl-imidazole and substituted phenyl (methoxy + pyrrolidinone).

- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (): Similar benzamide core but lacks the methoxy and pyrrolidinone groups. Exhibited potent anticancer activity against cervical cancer cells, suggesting that halogenated aryl groups enhance cytotoxicity .

- N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) (): Incorporates a urea-ethyl linker and difluorophenyl group. The urea moiety may improve target binding through additional hydrogen bonds, though its activity data are unspecified .

Substituent Effects on Activity

- Electron-Withdrawing vs. Electron-Donating Groups :

- Chlorophenyl (e.g., 5cb in ) and fluorophenyl () substituents correlate with enhanced antimicrobial/anticancer activity due to increased electrophilicity .

- Methoxy groups (as in the target compound) may improve metabolic stability and solubility but could reduce potency compared to halogenated analogues .

- Pyrrolidinone vs. Ketone Linkers: The 2-oxopyrrolidin-1-yl group in the target compound introduces a rigid, cyclic amide that may stabilize conformational binding poses, unlike the linear ketone linkers in compounds like 5cp () .

Benzimidazole-Based Analogues

Benzimidazole derivatives (e.g., compounds 5cb, 5cc, 5ci in –2) share structural motifs with the target compound but differ in core heterocycles:

- Compound 5ci : 2-(1-(3-(4-Methoxyphenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide ().

- Compound 5cp : 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide ().

Pharmacological and Physicochemical Properties

Anticancer Activity

- Target Compound: Predicted activity based on structural similarity to N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (), which showed IC50 values <10 µM against cervical cancer. The pyrrolidinone group may modulate kinase inhibition or apoptosis pathways .

- Benzimidazole Analogues: Lower anticancer activity observed in non-halogenated derivatives (e.g., 5cc, 5ci), emphasizing the role of halogen substituents in cytotoxicity .

Antimicrobial Activity

- 4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide (): Exhibited antibacterial activity, likely due to the sulfamoyl-thiazole group’s resemblance to sulfonamide antibiotics .

- Target Compound: The pyrrolidinone group may enhance Gram-negative bacterial penetration compared to simpler imidazole derivatives.

Data Tables

Table 1. Structural and Spectroscopic Comparison

Q & A

Q. What are the key considerations for optimizing the synthesis of the imidazole-containing core in this compound?

- Methodological Answer : The imidazole ring formation requires precise control of reaction conditions. For example:

- Catalyst selection : Palladium on carbon may lead to undesired dehalogenation (e.g., hydrodechlorination), whereas Raney nickel preserves halogenated aryl groups, improving yields to 92% .

- Solvent and base : Ethanol with NaOH (2 equiv) at 45°C achieves 88% yield via Schiff base formation, while weaker bases (Na₂CO₃) or water reduce efficiency .

- Temperature : Lower temperatures (25°C) slow cyclization, leading to incomplete reactions .

Q. Which spectroscopic techniques are most effective for characterizing benzamide derivatives with imidazole substituents?

- Methodological Answer :

- FT-IR : Identifies key functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹, N-H bend in imidazole at ~1500 cm⁻¹) .

- ¹H-NMR : Resolves imidazole protons (δ 7.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). For example, the 2-oxopyrrolidin moiety shows distinct peaks at δ 2.0–2.5 ppm (CH₂) and δ 3.5–4.0 ppm (N-CH₂) .

Advanced Research Questions

Q. How can researchers resolve contradictory data from unexpected byproducts during hydrogenation of imidazole precursors?

- Methodological Answer :

- Byproduct analysis : Use LC-MS to detect hydrodechlorination byproducts (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)benzamide) when Pd/C is employed .

- Catalyst screening : Switch to Raney nickel to suppress dehalogenation, as demonstrated in hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide .

- Reaction monitoring : Track intermediate conversion (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) to optimize reaction time and avoid degradation .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of the 2-oxopyrrolidin and imidazole moieties?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as seen in related benzamide derivatives .

- Computational modeling : Perform docking studies to assess interactions with biological targets (e.g., histone/protein acetylation enzymes) .

- In vitro assays : Test analogs for anticonvulsant activity using seizure models, noting correlations between substituent polarity and blood-brain barrier permeability .

Q. How should hydrolytic stability studies of the 2-oxopyrrolidin moiety be designed under physiological conditions?

- Methodological Answer :

- Buffer systems : Incubate the compound in phosphate-buffered saline (pH 7.4) and gastric fluid (pH 1.2) at 37°C .

- Analytical monitoring : Use HPLC to quantify degradation products (e.g., ring-opened amines) over 24–72 hours .

- Temperature control : Compare stability at 25°C (room temperature) vs. 37°C (body temperature) to simulate real-world conditions .

Methodological Best Practices

Q. What experimental designs are optimal for long-term stability studies of polyfunctional benzamide derivatives?

- Answer :

- Split-plot designs : Use randomized blocks with time as a sub-subplot variable to account for seasonal or batch effects .

- Environmental simulation : Include UV exposure, humidity, and oxidative stress (H₂O₂) to mimic storage and in vivo conditions .

Q. How can researchers validate the biological relevance of imidazole-benzamide hybrids in epigenetic regulation?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.